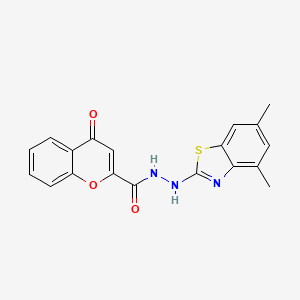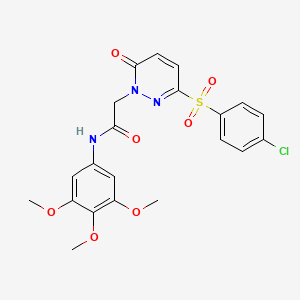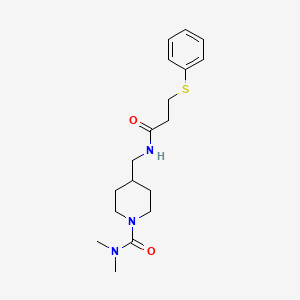
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate, also known as Boc-4-trifluoromethyl-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Imaging Agent
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate: has applications in the field of medical imaging. Specifically, it serves as a precursor for the synthesis of 6-[18^F]fluoro levodopa (compound 1 ), a PET diagnostic radiotracer. PET imaging is valuable for detecting pathological loss of dopaminergic neuron terminals in the striatum. Thus, 6-[18^F]fluoro levodopa is used for diagnosing Parkinson’s disease (PD) and distinguishing between essential tremor and parkinsonian syndromes (PS), especially at the PS onset. Additionally, it aids in detecting tumors with increased intracellular transport and decarboxylation of levodopa, making it useful for diagnosing pheochromocytoma, paraganglioma, and brain tumors .
Psychiatric and Neurodegenerative Disorder Diagnoses
Beyond its role in PET imaging, Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate has potential applications in psychiatric and age-related neurodegenerative disorder diagnoses. Researchers have explored its use in identifying psychiatric conditions and age-related neurodegenerative diseases .
Organic Synthesis Intermediates
The synthesis of compound 2 involves several steps, including iodination of commercially available levodopa. As an intermediate, it provides a scalable route for nucleophilic fluorination of levodopa. This synthetic pathway contributes to the development of radiotracers for PET imaging and demonstrates its relevance in organic synthesis .
Selective Reactivity in Organic Chemistry
The tert-butyloxycarbonyl (BOC) protecting group on the amino function of compound 2 imparts selective reactivity. Researchers have investigated its chemophysical properties, making it a potential candidate for multifunctional reactions in dipeptide synthesis and other organic transformations .
Eigenschaften
IUPAC Name |
ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGPUVZKSAODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

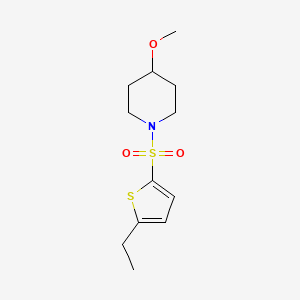
![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
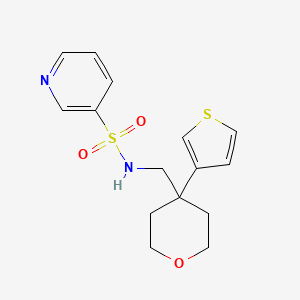
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
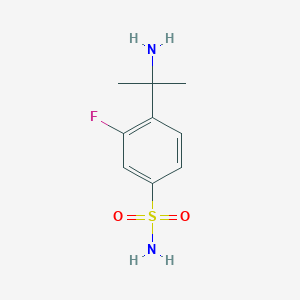
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
